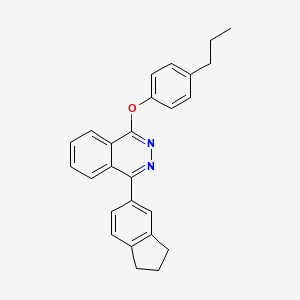
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine, also known as 1-inden-5-yl-4-propylphenoxyphthalazine (IPPP) is an organic compound that has been used in a number of scientific research applications due to its unique properties. IPPP has been used in the synthesis of various compounds, in the study of the mechanism of action of drugs, and in the investigation of biochemical and physiological effects.
Applications De Recherche Scientifique
IPPP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 1,2-dihydro-1H-inden-5-yl-4-(4-propylphenoxy)phthalazines, which have been used as antifungal agents. IPPP has also been used in the study of the mechanism of action of drugs, such as antibiotics, as well as in the investigation of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of IPPP is not yet fully understood. However, it is believed that IPPP may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to an increase in the concentration of acetylcholine, which could result in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of IPPP are not yet fully understood. However, it is believed that IPPP may have a number of effects on the body, including an increase in the concentration of acetylcholine, which could lead to increased alertness and improved cognitive function. In addition, IPPP may also have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of IPPP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is non-toxic and non-volatile, making it safe to use in laboratory experiments. However, there are also a number of limitations to the use of IPPP in laboratory experiments. For example, it is not very stable, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the use of IPPP in scientific research. One potential direction is the development of new drugs based on IPPP. Another potential direction is the investigation of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of IPPP as a reagent in the synthesis of other compounds.
Méthodes De Synthèse
IPPP can be synthesized using a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. This reaction produces an ether, which can be further reacted with an aldehyde or ketone to form IPPP. Other methods for synthesizing IPPP include the Ullmann reaction, the Stetter reaction, and the Buchwald-Hartwig reaction.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-2-6-18-11-15-22(16-12-18)29-26-24-10-4-3-9-23(24)25(27-28-26)21-14-13-19-7-5-8-20(19)17-21/h3-4,9-17H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEGFXAVEABNPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



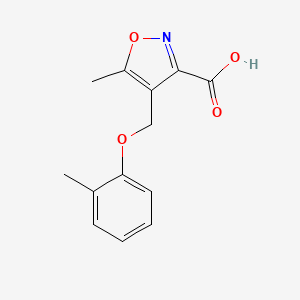

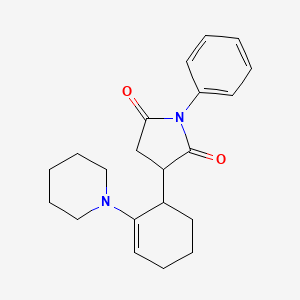
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2901968.png)
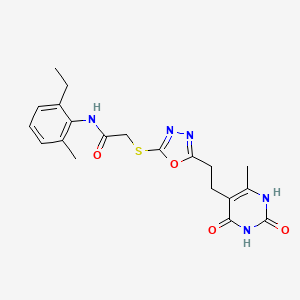
![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2901972.png)
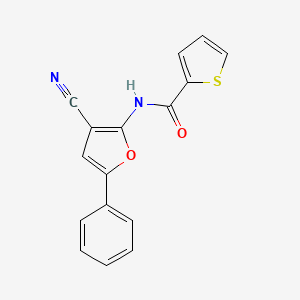
![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)

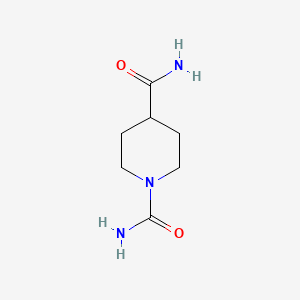

![7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B2901980.png)